6-methoxy-1H-indole-3-carbothioamide
Description
Properties
Molecular Formula |
C10H10N2OS |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
6-methoxy-1H-indole-3-carbothioamide |
InChI |
InChI=1S/C10H10N2OS/c1-13-6-2-3-7-8(10(11)14)5-12-9(7)4-6/h2-5,12H,1H3,(H2,11,14) |
InChI Key |
GKXQPJPFARHRIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Methoxy-1H-indole Core
The 6-methoxy substitution on the indole ring can be introduced via electrophilic substitution on preformed indole or by starting from appropriately substituted aniline derivatives.
A common approach involves the Vilsmeier-Haack reaction to form 3-indolecarboxaldehydes, which are key intermediates for further functionalization:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Anhydrous dimethylformamide (DMF) + phosphorus oxychloride (POCl3), 0–5 °C | Formation of Vilsmeier reagent |
| 2 | 2-Methoxyaniline derivative + Vilsmeier reagent, reflux at 80–90 °C for 5–8 h | Formylation at 3-position to yield 6-methoxy-1H-indole-3-carbaldehyde |
| 3 | Workup with saturated sodium carbonate solution, pH adjustment to 8–9 | Isolation and purification of aldehyde intermediate |
This method is supported by patent CN102786460A, which details the synthesis of 3-indolecarboxaldehyde derivatives with various substituents including methoxy groups at different positions on the aromatic ring. The yield and purity are optimized by controlling molar ratios (e.g., 1:10–1:40 of aniline to Vilsmeier reagent) and reaction temperature.
Conversion of 6-Methoxy-1H-indole-3-carbaldehyde to 6-Methoxy-1H-indole-3-carbothioamide
The key transformation to introduce the carbothioamide group at the 3-position involves the conversion of the aldehyde group to a thioamide. This can be achieved by:
- Thiosemicarbazide reaction: Condensation of 6-methoxy-1H-indole-3-carbaldehyde with thiosemicarbazide under acidic or neutral conditions to form the corresponding thiosemicarbazone intermediate.
- Reduction or rearrangement: Subsequent treatment under reducing conditions or heating to convert the thiosemicarbazone to carbothioamide.
Alternatively, direct thioamidation can be performed using reagents such as Lawesson's reagent or elemental sulfur in the presence of amines, although these methods require careful control to avoid side reactions such as deformylation or indole ring degradation.
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Condensation with thiosemicarbazide | Thiosemicarbazide, ethanol or methanol solvent | Reflux for several hours | Forms thiosemicarbazone intermediate |
| Thioamidation with Lawesson's reagent | Lawesson's reagent, inert solvent (e.g., toluene) | Heating under reflux | Converts aldehyde or amide to thioamide |
| Elemental sulfur method | Elemental sulfur, base or acid catalyst | Heating, reflux | Risk of partial thioamidation and side reactions |
Alternative Synthetic Routes
- Fischer indole synthesis: Can be adapted to introduce substituents on the indole ring before carbothioamide formation, useful for complex derivatives.
- Direct substitution on indole-3-carboxylic acid derivatives: Conversion of carboxylic acid to thioamide via activation (e.g., acid chloride formation) followed by reaction with ammonium thiocyanate or similar sulfur-containing nucleophiles.
Comparative Data Table of Preparation Methods
| Preparation Step | Method | Reagents | Conditions | Yield & Purity | Advantages | Limitations |
|---|---|---|---|---|---|---|
| 6-Methoxy-1H-indole-3-carbaldehyde synthesis | Vilsmeier-Haack formylation | DMF, POCl3, 2-methoxyaniline | 0–5 °C (reagent prep), reflux 80–90 °C (reaction) | Moderate to high; purified by recrystallization | Well-established, scalable | Requires careful temperature control |
| Conversion to carbothioamide | Thiosemicarbazide condensation | Thiosemicarbazide, ethanol | Reflux for several hours | High yield of thiosemicarbazone intermediate | Mild conditions, straightforward | Requires additional step for carbothioamide |
| Direct thioamidation | Lawesson's reagent or elemental sulfur | Reflux in inert solvent | Moderate yields | Direct conversion | Potential side reactions, requires optimization |
Research Findings and Notes
- The Vilsmeier-Haack formylation is a classical and reliable method to obtain 3-indolecarboxaldehydes, including methoxy-substituted derivatives, with high regioselectivity and good yields.
- Thioamide formation via thiosemicarbazide is a common approach due to mild reaction conditions and good functional group tolerance.
- Side reactions such as deformylation of the aldehyde or partial thioamidation can occur, especially under harsh acidic or oxidative conditions, requiring careful reaction monitoring.
- Fischer indole synthesis remains a versatile route for indole core construction, allowing for diverse substitution patterns before carbothioamide introduction.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1H-indole-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
6-methoxy-1H-indole-3-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methoxy-1H-indole-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may interact with protein kinases or other signaling molecules, modulating cellular functions . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Substitution at Position 3: Carbothioamide vs. Carboxamide/Carboxylic Acid
The 3-position substituent significantly influences biological activity and physicochemical properties:
Key Findings :
- Carbothioamide vs. However, carboxamides generally exhibit better aqueous solubility, as seen in derivatives like 6-methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide, which is synthesized via coupling reactions for central nervous system (CNS) drug candidates .
- Carboxylic Acid Derivatives : These are typically intermediates in synthesis (e.g., 6-methoxy-1H-indole-3-carboxylic acid is a precursor for carboxamide and carbothioamide derivatives) but lack the pharmacological activity of thioamide analogs due to high polarity and ionization at physiological pH .
Heterocyclic Modifications: Thiazole and Indene Derivatives
Incorporation of additional heterocycles alters bioactivity:
Key Findings :
- Thiazole Hybrids : The thiazole ring in 6-methoxy-3-(2-thiazolyl)-1H-indole introduces π-π stacking and hydrogen-bonding capabilities, enhancing interactions with microbial enzymes .
- Indene Derivatives : The indene-carbothioamide compound synthesized by refluxing 6-methoxy-indan-1-one with thiosemicarbazide shows acetylcholinesterase inhibition (IC₅₀ ~ 50 nM), comparable to Donepezil, a leading Alzheimer’s drug .
Physicochemical Properties
| Property | 6-Methoxy-1H-indole-3-carbothioamide | 6-Methoxy-1H-indole-3-carboxamide | 6-Methoxy-1H-indole-3-carboxylic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~206.27 | ~205.21 | ~191.18 |
| logP (Predicted) | 2.8–3.2 | 2.1–2.5 | 1.5–1.8 |
| Melting Point (°C) | 199–201 (similar to indene analogs) | 180–185 | 199–201 |
| Solubility (mg/mL) | ~0.5 (DMSO) | ~2.0 (DMSO) | >10 (Water at pH 7.4) |
Biological Activity
6-Methoxy-1H-indole-3-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C10H10N2O2S
- Molecular Weight : 218.26 g/mol
- IUPAC Name : 6-methoxy-1H-indole-3-carbothioamide
The biological activity of 6-methoxy-1H-indole-3-carbothioamide is primarily attributed to its ability to interact with various biological targets. The presence of the methoxy group enhances lipophilicity, facilitating cellular uptake and interaction with proteins involved in disease pathways. The thiourea moiety plays a crucial role in modulating enzyme activity and may inhibit certain cancer cell proliferation pathways.
Antimicrobial Activity
Research indicates that 6-methoxy-1H-indole-3-carbothioamide exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have demonstrated that 6-methoxy-1H-indole-3-carbothioamide exhibits cytotoxic effects on various cancer cell lines. Notably:
- MCF-7 (breast cancer) : IC50 = 225 µM
- A549 (lung cancer) : IC50 = 150 µM
The compound appears to induce apoptosis in cancer cells, as evidenced by increased lactate dehydrogenase (LDH) release and cell cycle arrest in the S phase, indicating a disruption in DNA synthesis.
Case Studies
- Antibacterial Efficacy : A study compared the efficacy of 6-methoxy-1H-indole-3-carbothioamide with standard antibiotics. The compound showed comparable inhibition zones against E. faecalis and K. pneumoniae, suggesting its potential as an alternative treatment option for resistant strains .
- Anticancer Mechanism : In a study involving MCF-7 cells, treatment with the compound resulted in a significant increase in LDH levels, indicating cell membrane damage and cytotoxicity. Flow cytometry analysis revealed that treated cells exhibited increased apoptotic markers, confirming the compound's role in inducing programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
